Isopropoxy(triethyl) silane

概要

説明

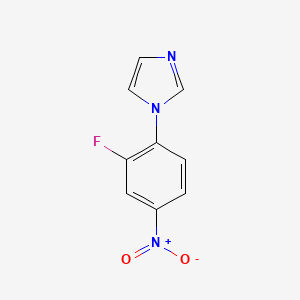

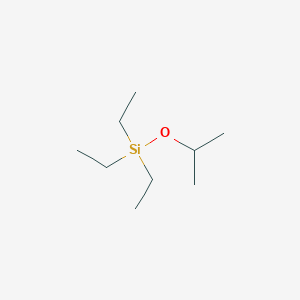

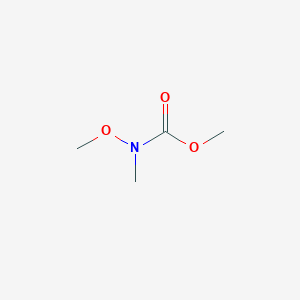

Isopropoxy(triethyl) silane is an organosilicon compound . It is a colorless liquid used in organic synthesis as a reducing agent and as a precursor to silyl ethers . The molecule consists of a silicon atom bonded to three ethyl groups and one isopropoxy group .

Synthesis Analysis

The synthesis of Isopropoxy(triethyl) silane involves complex chemical reactions. Industrial synthesis of reactive silicones, including high-order silanes like Isopropoxy(triethyl) silane, has been reviewed extensively . The polar nature of the Si–H bond enables triethylsilane to act as a hydride donor to electron-deficient centers .Molecular Structure Analysis

The molecular structure of Isopropoxy(triethyl) silane is characterized by a silicon atom bonded to three ethyl groups and one isopropoxy group . It contains a total of 32 bonds, including 10 non-H bonds and 5 rotatable bonds .Chemical Reactions Analysis

Isopropoxy(triethyl) silane is known to participate in various chemical reactions. The Si-H bond is reactive and can transfer hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .Physical And Chemical Properties Analysis

Isopropoxy(triethyl) silane is a liquid at room temperature . It has a boiling point of 87°C and a flash point of -11°C . The density of Isopropoxy(triethyl) silane is 0.745 g/mL at 25°C .科学的研究の応用

Reductant in Metal-Catalyzed Reactions

Isopropoxy(triethyl) silane has been identified as an exceptional reductant for metal-catalyzed radical hydrofunctionalization reactions. Its reactivity was discovered through the study of silane solvolysis distributions in hydrogen atom transfer (HAT)-initiated hydrogenation of alkenes. This silane forms under specific reaction conditions and has been shown to significantly improve catalyst loadings, reaction temperatures, functional group tolerance, and solvent versatility in iron- and manganese-catalyzed hydrofunctionalizations (Obradors, Martínez, & Shenvi, 2016).

Bonding in Microfluidics

In microfluidics, isopropoxy(triethyl) silane has been used to bond plastic substrates to PDMS membranes, enabling the creation of actuated membrane microfluidics in plastic devices. The use of bis-silanes with larger alkoxy end groups has shown to reduce bond strength degradation in aqueous environments, enhancing the hydrolytic stability of the bonds (Lee & Ram, 2009).

Composite Material Enhancement

The compound has also been applied in the enhancement of composite materials. For example, its use as a coupling agent in polyethylene highly loaded with aluminum hydroxide composites led to improved mechanical performance and microstructures. This resulted in a transition from brittle to tough fracture characteristics in the composites, highlighting its role in modifying material properties (Wang, Jiang, Zhu, & Yin, 2002).

作用機序

The mechanism of action of Isopropoxy(triethyl) silane is primarily through its Si-H bond. This bond is polar in nature, allowing Isopropoxy(triethyl) silane to act as a hydride donor to electron-deficient centers . This enables it to participate in various chemical reactions, including reduction reactions .

Safety and Hazards

Isopropoxy(triethyl) silane is classified as a highly flammable liquid and vapor . It can form explosive mixtures with air at ambient temperatures . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It is recommended to store Isopropoxy(triethyl) silane in a well-ventilated place and keep the container tightly closed .

将来の方向性

High-order silane precursors, including Isopropoxy(triethyl) silane, are candidates for the low-temperature epitaxy process due to the low energy of the Si-Si bond . They are regarded as being more reactive than lower-order ones . This makes them suitable for a broad range of applications, including the manufacture of semiconductor devices .

特性

IUPAC Name |

triethyl(propan-2-yloxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22OSi/c1-6-11(7-2,8-3)10-9(4)5/h9H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUKUIPXDKEYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294502 | |

| Record name | Isopropoxy(triethyl) silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropoxy(triethyl) silane | |

CAS RN |

1571-45-5 | |

| Record name | NSC96836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropoxy(triethyl) silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)

![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)

![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)